molecular formula C8H6ClNO3S B13981828 2-Oxoindoline-6-sulfonyl chloride

2-Oxoindoline-6-sulfonyl chloride

Cat. No.: B13981828
M. Wt: 231.66 g/mol
InChI Key: DPMSBQBQCUNISL-UHFFFAOYSA-N
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Description

2-Oxoindoline-6-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of oxindole, characterized by the presence of a sulfonyl chloride group at the 6th position of the indoline ring. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-6-sulfonyl chloride typically involves the chlorosulfonation of indolin-2-one. The general procedure includes treating indolin-2-one with chlorosulfonic acid at elevated temperatures (around 70°C) to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally follows the laboratory-scale synthesis with optimizations for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed:

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl Hydrides: Resulting from reduction reactions.

    Sulfonic Acids: Produced via oxidation reactions.

Scientific Research Applications

2-Oxoindoline-6-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxoindoline-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes, to exert their effects .

Comparison with Similar Compounds

  • 6-chloro-2-oxoindoline-5-sulfonyl chloride
  • 2-chloroquinoline-6-sulfonyl chloride
  • 2-chloro-pyrimidine-5-sulfonyl chloride

Comparison: 2-Oxoindoline-6-sulfonyl chloride is unique due to its specific substitution pattern on the indoline ring, which imparts distinct reactivity and biological activity compared to other sulfonyl chloride derivatives. Its position-specific sulfonyl chloride group allows for targeted synthesis of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-6-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)

InChI Key

DPMSBQBQCUNISL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O

Origin of Product

United States

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